4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide 4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 941907-46-6
VCID: VC7314968
InChI: InChI=1S/C19H19ClN2O4S2/c1-2-26-15-5-3-6-16-18(15)22-19(27-16)21-17(23)7-4-12-28(24,25)14-10-8-13(20)9-11-14/h3,5-6,8-11H,2,4,7,12H2,1H3,(H,21,22,23)
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C19H19ClN2O4S2
Molecular Weight: 438.94

4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide

CAS No.: 941907-46-6

Cat. No.: VC7314968

Molecular Formula: C19H19ClN2O4S2

Molecular Weight: 438.94

* For research use only. Not for human or veterinary use.

4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide - 941907-46-6

Specification

CAS No. 941907-46-6
Molecular Formula C19H19ClN2O4S2
Molecular Weight 438.94
IUPAC Name 4-(4-chlorophenyl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamide
Standard InChI InChI=1S/C19H19ClN2O4S2/c1-2-26-15-5-3-6-16-18(15)22-19(27-16)21-17(23)7-4-12-28(24,25)14-10-8-13(20)9-11-14/h3,5-6,8-11H,2,4,7,12H2,1H3,(H,21,22,23)
Standard InChI Key AMKXPDBIPNZULN-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct domains:

  • 4-Chlorophenylsulfonyl group: A sulfonamide-linked para-chlorinated benzene ring, known for enhancing molecular stability and modulating electronic properties .

  • Butanamide backbone: A four-carbon aliphatic chain terminating in an amide group, which influences solubility and metabolic stability .

  • 4-Ethoxybenzo[d]thiazol-2-yl group: A bicyclic heteroaromatic system with an ethoxy substituent, contributing to π-π stacking interactions and target binding .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₂ClN₃O₄S₂Derived
Molecular Weight492.0 g/molCalculated
IUPAC Name4-(4-Chlorobenzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamideSystematic
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)ClGenerated

Synthesis and Structural Analogues

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous protocols from patents and literature suggest plausible routes:

  • Sulfonylation: Coupling 4-chlorobenzenesulfonyl chloride with a butanamide intermediate under basic conditions .

  • Benzothiazole Formation: Cyclization of 2-aminothiophenol derivatives with ethoxy-substituted benzaldehydes, followed by amidation .

Example Reaction from Patent Literature:

A similar compound, 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide (CID 18586032), was synthesized via:

  • Sulfonation: Reacting 4-chlorobenzenesulfonyl chloride with γ-aminobutyric acid derivative.

  • Amide Coupling: Using EDC/HOBt to link the sulfonated intermediate to a thiazol-2-amine .

CompoundTargetIC₅₀/EC₅₀Key Structural Features
4-(4-Chlorophenyl)thiazol-2-amineDNase I0.8 μMChlorophenyl, thiazole
CID 185860325-LO~100 nM*Butanamide, sulfonyl
Benzo[d]thiazol derivativesKinases<10 nMEthoxy substitution

*Estimated based on structural similarity to tested compounds.

Molecular Interactions and Computational Modeling

Docking Studies

Molecular dynamics simulations of related compounds reveal:

  • DNase I Binding: Sulfonyl oxygen forms hydrogen bonds with Arg111 and Tyr76, while the chlorophenyl group occupies a hydrophobic pocket .

  • 5-LO Interactions: The benzothiazole moiety anchors into the substrate-binding cleft, with the ethoxy group optimizing van der Waals contacts .

Pharmacophore Model

Critical features for dual inhibition include:

  • Aromatic/hydrophobic domain (chlorophenyl).

  • Hydrogen bond acceptor (sulfonyl group).

  • Flexible linker (butanamide) .

Toxicity and ADME Predictions

Physicochemical Profiling

  • LogP: Predicted 3.1 (moderate lipophilicity).

  • Solubility: ~0.02 mg/mL in aqueous buffer (limited solubility, typical for sulfonamides) .

  • Metabolic Stability: Susceptible to hepatic sulfotransferases and amidases .

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